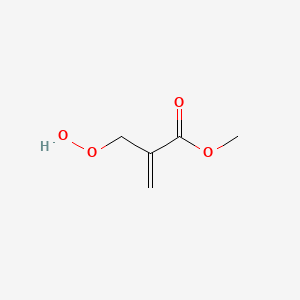![molecular formula C18H12Br2N4O2 B14347596 1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide CAS No. 90264-19-0](/img/structure/B14347596.png)
1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide is a chemical compound with the molecular formula C18H12Br2N4O2. It is known for its unique structure, which includes two cyanopyridinium groups linked by a phenylenebis(oxy) bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide typically involves the reaction of 1,2-phenylenebis(oxy) with 2-cyanopyridine in the presence of a brominating agent. The reaction is carried out in an aqueous solution, and the product is isolated through crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
1,1’-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the cyanopyridinium groups to other functional groups.
Substitution: The bromide ions can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction can produce amine derivatives .
科学的研究の応用
1,1’-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
作用機序
The mechanism of action of 1,1’-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide involves its interaction with molecular targets through its cyanopyridinium groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and coordination with metal ions. The compound’s unique structure allows it to interact with specific pathways and molecular targets, making it useful in various applications .
類似化合物との比較
Similar Compounds
1,1’-[1,4-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide: Similar structure but with a different phenylenebis(oxy) linkage.
1,1’-[1,2-Phenylenebis(oxy)]bis(2-nitrobenzene): Contains nitrobenzene groups instead of cyanopyridinium groups
Uniqueness
1,1’-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide is unique due to its specific phenylenebis(oxy) linkage and cyanopyridinium groups. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
90264-19-0 |
|---|---|
分子式 |
C18H12Br2N4O2 |
分子量 |
476.1 g/mol |
IUPAC名 |
1-[2-(2-cyanopyridin-1-ium-1-yl)oxyphenoxy]pyridin-1-ium-2-carbonitrile;dibromide |
InChI |
InChI=1S/C18H12N4O2.2BrH/c19-13-15-7-3-5-11-21(15)23-17-9-1-2-10-18(17)24-22-12-6-4-8-16(22)14-20;;/h1-12H;2*1H/q+2;;/p-2 |
InChIキー |
XPETVUIOELRITG-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C(=C1)O[N+]2=CC=CC=C2C#N)O[N+]3=CC=CC=C3C#N.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/structure/B14347518.png)
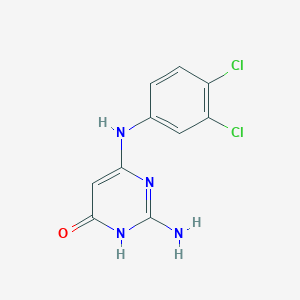
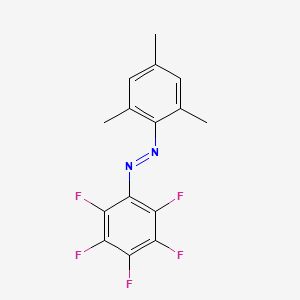
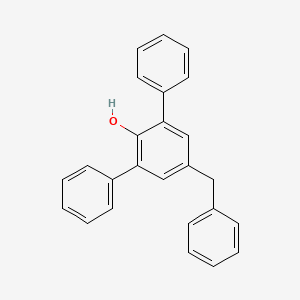
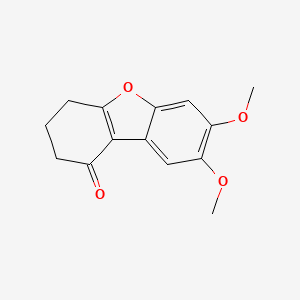
![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)
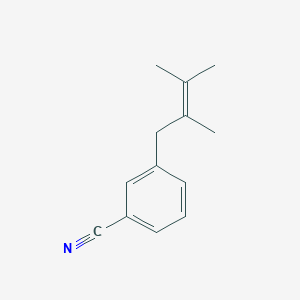
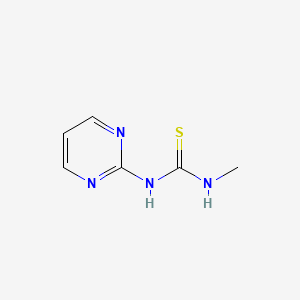
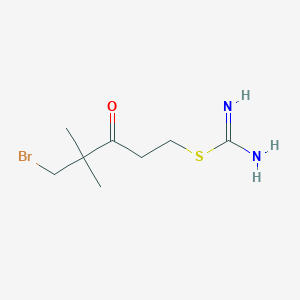
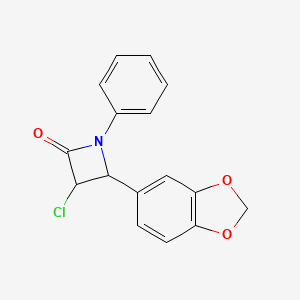
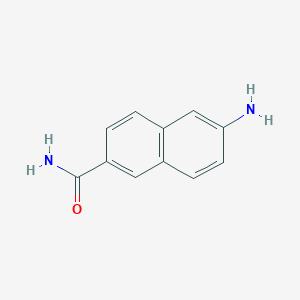
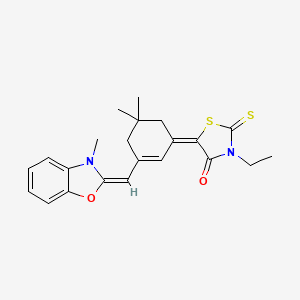
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)
